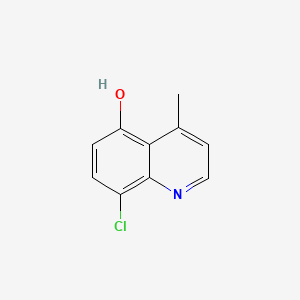

8-Chloro-4-methylquinolin-5-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-chloro-4-methylquinolin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-6-4-5-12-10-7(11)2-3-8(13)9(6)10/h2-5,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAAAUZDFLUZOPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=NC2=C(C=CC(=C12)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20856369 | |

| Record name | 8-Chloro-4-methylquinolin-5(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16026-78-1 | |

| Record name | 8-Chloro-4-methyl-5-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16026-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Chloro-4-methylquinolin-5(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 8 Chloro 4 Methylquinolin 5 Ol and Analogs

Classical Quinoline (B57606) Synthesis Approaches

The foundational methods for constructing the quinoline ring system, such as the Skraup and Friedländer syntheses, have been adapted over time to produce a wide array of substituted derivatives.

Skraup Synthesis Variants for Substituted Quinolines

The Skraup synthesis is a well-established method for preparing quinolines by reacting an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent. nih.gov The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline (B41778), cyclization, and oxidation to form the quinoline ring. mdpi.comscispace.com

For the synthesis of substituted quinolines, the choice of the starting aniline derivative is crucial as the substituents on the aniline are retained in the final quinoline product. mdpi.com For instance, the Skraup reaction can be used to synthesize 8-methylquinolin-5-amine (B1296669) from 2-methylaniline. A general representation of the Skraup synthesis is shown below:

Table 1: General Scheme of the Skraup Synthesis scispace.comrsc.org

| Reactants | Conditions | Product |

|---|

While powerful, the Skraup synthesis can be violently exothermic and the harsh acidic conditions may not be suitable for all substrates. rsc.org Modifications to the procedure, such as using milder oxidizing agents or controlling the reaction temperature, have been developed to improve safety and yields. rsc.org

Friedländer Condensation Approaches to Quinoline Core Structures

The Friedländer synthesis offers a versatile route to quinolines through the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. nih.govorganic-chemistry.org This reaction can be catalyzed by acids or bases and is known for its operational simplicity and the ready availability of starting materials. scispace.comnih.gov

The choice of the o-aminoaryl carbonyl compound and the α-methylene ketone or aldehyde determines the substitution pattern of the resulting quinoline. This method is particularly useful for preparing 2-substituted quinoline derivatives. mdpi.com Various catalysts, including solid acid catalysts like Montmorillonite K-10 and zeolites, have been employed to improve reaction efficiency and recyclability. nih.gov

Table 2: General Scheme of the Friedländer Synthesis scispace.comorganic-chemistry.org

| Reactants | Conditions | Product |

|---|

Innovations such as the use of microwave irradiation and ionic liquids have been shown to enhance the reaction's environmental profile and applicability. nih.gov

Targeted Synthesis of 8-Chloro-4-methylquinolin-5-ol Precursors

Due to the specific substitution pattern of this compound, the synthesis of appropriately substituted precursors is a critical step. This involves either starting with a pre-functionalized aniline or introducing the required substituents at a later stage.

Precursor Synthesis from Substituted Anilines

The synthesis of polysubstituted quinolines often begins with the synthesis of a specifically substituted aniline. For the target compound, an aniline with chlorine, methyl, and hydroxyl (or a protected hydroxyl) groups at the correct positions would be an ideal starting material. For example, a plausible precursor could be derived from 2-amino-3-chlorophenol (B1288307). The synthesis of such precursors can be challenging. For instance, 3-chloro-2-aminophenol can be prepared from m-chlorophenol through a nitration step followed by reduction. google.com

A patent describes a process for the synthesis of 8-chloro-4-methylquinoline (B182722) from 2-chloroaniline (B154045) and methyl vinyl ketone using a two-catalyst system of ferric chloride and zinc chloride in acetic acid. google.com This demonstrates a direct route to an 8-chloro-4-methylquinoline scaffold.

Advanced Synthetic Routes to this compound

Catalytic Approaches to Quinolin-5-ol Functionality

The introduction of a hydroxyl group at the C-5 position of the quinoline ring is a key transformation. Catalytic methods, prized for their efficiency and selectivity, offer powerful tools for this purpose.

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the direct C-H hydroxylation of aromatic rings. For quinoline derivatives, the nitrogen atom within the ring can act as a directing group, guiding the catalyst to specific positions. While direct C-5 hydroxylation is less common, palladium-catalyzed methods have been successfully employed for the hydroxylation of related systems. For instance, the hydroxylation of 2,3,8-trisubstituted quinolines has been achieved via a palladium-catalyzed reaction using Pd₂(dba)₃ as the catalyst, NaOtBu as the base, and tBuBrettPhos as the ligand in 1,4-dioxane (B91453) at 100°C. researchgate.net This demonstrates the feasibility of introducing a hydroxyl group onto a pre-functionalized quinoline core.

The general strategy for palladium-catalyzed C-H hydroxylation often involves a directing group to achieve regioselectivity. beilstein-journals.org Nitrogen-containing functional groups, including the quinoline nitrogen itself, have been extensively studied for this role. beilstein-journals.org These reactions typically proceed through a Pd(II)/Pd(IV) catalytic cycle, and the choice of oxidant and ligands is crucial for success. beilstein-journals.org

Table 1: Example of Palladium-Catalyzed Hydroxylation Conditions

| Parameter | Condition | Source |

| Catalyst | Pd₂(dba)₃ | researchgate.net |

| Ligand | tBuBrettPhos | researchgate.net |

| Base | NaOtBu | researchgate.net |

| Solvent | 1,4-dioxane | researchgate.net |

| Temperature | 100°C | researchgate.net |

Oxidative methods provide an alternative route to introduce hydroxyl groups. These can range from biocatalytic approaches to reactions using chemical oxidants. Cytochrome P450 enzymes, particularly engineered variants of CYP102A1 (P450BM3), have shown the ability to hydroxylate substituted quinolines at various positions around both rings in good to high yields. nih.gov This enzymatic approach offers a sustainable route to oxy-functionalized quinoline derivatives. nih.gov

Chemical oxidation can also be employed. For example, the oxidation of 8-hydroxyquinoline (B1678124) with tert-butyl hydroperoxide (tBuOOH) in the presence of silica-supported iron tetrasulfophthalocyanine catalysts can yield quinoline-5,8-dione. rsc.org This quinone could potentially be reduced to the corresponding diol, providing a two-step route to a 5-hydroxyquinoline (B119867) derivative. The efficiency of such oxidative reactions is highly dependent on the catalyst, solvent, and temperature. rsc.org

More recently, a meta-selective hydroxylation of quinolines has been developed using dearomatized oxazinoaza-arene intermediates, which undergo regioselective hydroxylation with electrophilic peroxides. nih.gov

Palladium-Catalyzed Hydroxylation

Chloro-Introduction Strategies at Position 8

The regioselective introduction of a chlorine atom at the C-8 position of the quinoline nucleus is a critical step. This is typically achieved either by starting with a pre-chlorinated aniline precursor or by direct chlorination of the quinoline ring.

The Skraup synthesis, a classic method for quinoline formation, can utilize substituted anilines. To obtain an 8-chloroquinoline, 2-chloroaniline can be reacted with glycerol, an oxidizing agent like nitrobenzene, and sulfuric acid. google.com A modified Doebner-von Miller reaction using 2-chloroaniline and methyl vinyl ketone in the presence of ferric chloride and zinc chloride also yields the 8-chloro-4-methylquinoline scaffold. google.com

Direct chlorination of the quinoline ring in strong sulfuric acid is also an effective method. The reaction of quinoline with chlorine gas in 98% sulfuric acid containing silver sulphate yields a mixture of 5-chloroquinoline, 8-chloroquinoline, and 5,8-dichloroquinoline. pjsir.org The entity undergoing substitution in these highly acidic conditions is believed to be the quinolinium cation. pjsir.org The product distribution can be influenced by the reaction time and the ratio of reagents. pjsir.org Other chlorinating agents, such as thionyl chloride or phosphorus oxychloride, are also used to introduce chlorine atoms onto the quinoline core. smolecule.com

Methyl Group Introduction at Position 4

The 4-methylquinoline (B147181) substructure, also known as lepidine, can be synthesized through several named reactions. nih.gov The Doebner-von Miller synthesis is a widely used method, which involves the reaction of an aniline with an α,β-unsaturated carbonyl compound. google.comufrgs.br For the synthesis of 4-methylquinolines, methyl vinyl ketone is a common and effective reagent. google.com

For example, the reaction of 2-chloroaniline with methyl vinyl ketone, catalyzed by ferric chloride and zinc chloride, directly produces 8-chloro-4-methylquinoline. google.com This approach builds the substituted quinoline core in a single cyclization step. The presence of the methyl group at position 4 can be advantageous for further functionalization, as it can be oxidized to an alcohol or a carboxylic acid to enable further molecular modifications. ufrgs.br

Table 2: Synthesis of 8-Chloro-4-methylquinoline via Doebner-von Miller Reaction

| Reactant 1 | Reactant 2 | Catalysts/Reagents | Product | Source |

| 2-Chloroaniline | Methyl Vinyl Ketone | Acetic acid, Ferric chloride, Zinc chloride | 8-Chloro-4-methylquinoline | google.com |

Derivatization from Key Intermediates

Once a suitably functionalized quinoline core is assembled, further derivatization can be carried out to produce a library of related compounds. The Mannich reaction is a particularly versatile tool for modifying quinoline scaffolds, especially those bearing a phenolic hydroxyl group.

The Mannich reaction is a three-component condensation involving an active hydrogen-containing compound, formaldehyde (B43269) (or another aldehyde), and a primary or secondary amine. In the context of quinoline chemistry, hydroxyquinolines are excellent substrates. The phenolic hydroxyl group activates the aromatic ring, facilitating electrophilic substitution.

Specifically, 5-chloro-8-hydroxyquinoline (B194070), a close analog of the target compound's core, is a known starting material for Mannich reactions. nih.govsemanticscholar.org It can react with paraformaldehyde and various primary or secondary amines to yield a range of derivatives. nih.govsemanticscholar.org Depending on the amine used, the reaction can lead to different products. For example, reaction with secondary amines typically results in a one-step Mannich reaction, introducing an aminomethyl group onto the quinoline ring. nih.gov In contrast, certain primary amines can lead to the formation of more complex di-quinoline derivatives or oxazino quinolines through sequential inter- and intramolecular Mannich reactions. nih.govsemanticscholar.org This highlights the reaction's utility in generating diverse molecular architectures from a common quinoline intermediate. rsc.orgtandfonline.com

Suzuki Cross-Coupling Reactions for Arylated Quinoline Compounds

The Suzuki cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, and it has been effectively applied to the synthesis of arylated quinoline compounds. This palladium-catalyzed reaction typically involves the coupling of a haloquinoline with an arylboronic acid. The reactivity of the halogenated quinoline is crucial, with the bromine atom at the 4-position of some quinoline systems showing enhanced reactivity toward such transition metal-catalyzed cross-coupling reactions. vulcanchem.com

Research has demonstrated the successful C-2 arylation of quinolines with unactivated arenes under mild conditions using a palladium catalyst, yielding 2-arylquinolines which are valuable precursors for various bioactive molecules. researchgate.net Similarly, methods for the C-3 arylation of quinoline derivatives have been developed using palladium(II) catalysis, with carboxylic acids as ligands and silver carbonate with oxygen as oxidants to achieve high reactivity and selectivity. researchgate.net The choice of palladium catalyst and ligands can be critical; for instance, the yield of an intramolecular C–H arylation of a 2-quinolinecarboxyamide was significantly improved from 42% with just Pd(OAc)2 to 94% when PPh3 was added as a ligand. beilstein-journals.org

A study on the palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines showed that while various palladium catalysts could promote the transformation, their effectiveness varied. scispace.com Catalysts such as Pd2(dba)3, Pd(CH3CN)2Cl2, Pd(PPh3)4Cl2, and Pd(PPh3)4 were tested, highlighting the importance of catalyst selection in optimizing the reaction. scispace.com The Suzuki reaction has also been utilized in the derivatization of indoleninyl iodides, which can act as vinyl halide surrogates, to produce functionalized quinolines following rearrangement. acs.org

Table 1: Examples of Palladium-Catalyzed Arylation of Quinolines

| Quinoline Substrate | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

| 2-quinolinecarboxyamide | N-aryl moiety (intramolecular) | 10 mol % Pd(OAc)2 | Cyclized product | 42 | beilstein-journals.org |

| 2-quinolinecarboxyamide | N-aryl moiety (intramolecular) | Pd(OAc)2 / PPh3 | Cyclized product | 94 | beilstein-journals.org |

| Substituted Quinolines | Unactivated Arenes | Pd catalyst | 2-Arylquinolines | Good | researchgate.net |

| Quinoline Derivatives | Arylboronic Acids | Pd(II) / Carboxylic acid ligand | C3-Arylated Quinolines | - | researchgate.net |

| Allyl Alcohols and Anilines | - | Pd(OAc)2 | Substituted Quinolines | - | scispace.com |

Nucleophilic Substitution Reactions on Halogenated Quinoline Scaffolds

Halogenated quinolines are valuable intermediates for the synthesis of a wide array of derivatives through nucleophilic substitution reactions. The chlorine atom on the quinoline ring, particularly at positions that are activated by the ring's electron-withdrawing nature, serves as a good leaving group. scbt.com For instance, the chlorine atom at the 4-position of 4-bromo-6-(trifluoromethyl)quinoline (B152581) is noted for its enhanced reactivity towards nucleophilic substitution. vulcanchem.com This allows for the introduction of various nucleophiles containing oxygen, nitrogen, and sulfur. vulcanchem.com

The reactivity of chloroquinolines is a key aspect of their synthetic utility. For example, 2-chloro-3-formyl-8-methylquinoline can be synthesized using the Vilsmeier-Haack reagent, and this compound can then undergo further nucleophilic substitution. chemijournal.comjneonatalsurg.com The chlorine substituent enhances the electrophilicity of the carbon it is attached to, making it susceptible to attack by nucleophiles. This principle is widely used; for example, 7-chloroquinoline (B30040) derivatives can react with diols under basic conditions to yield 7-substituted quinoline alcohols.

In the context of this compound, the chlorine atom at the 8-position can potentially undergo nucleophilic substitution, although its reactivity might be different from that at the 2- or 4-positions. The synthesis of azuleno[2,1-b]quinolines bearing a chlorine substituent has been achieved, and these compounds were then subjected to nucleophilic aromatic substitution with secondary amines to afford aminoquinoline derivatives. nih.gov This demonstrates the general applicability of using halogenated quinolines as precursors for more complex analogs. nih.gov Furthermore, indoleninyl iodides, after rearrangement to quinoline structures, can undergo nucleophilic substitution with various sulfur and nitrogen nucleophiles in high yields. acs.org

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical aspect of synthetic chemistry, aiming to improve yields, reduce reaction times, and enhance selectivity. For quinoline synthesis, various factors such as the choice of solvent, catalyst, and energy source are systematically investigated.

Microwave-Assisted Synthesis Enhancements

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to significant reductions in reaction times and improvements in product yields compared to conventional heating methods. rsc.orgeurekaselect.comresearchgate.net This technology has been successfully applied to various quinoline synthesis methods, including the Friedländer, Doebner, and Pfitzinger reactions. researchgate.netiipseries.org

The primary advantage of microwave irradiation is its ability to rapidly heat the reaction mixture, providing the necessary activation energy more efficiently. cem.com For instance, in a Friedländer synthesis, using neat acetic acid as both solvent and catalyst under microwave irradiation at 160 °C allowed for the construction of the quinoline scaffold in just 5 minutes with excellent yields. nih.gov In another example, the average yield for a library of quinolines synthesized via the Friedländer reaction increased from 34% with conventional oil-bath heating to 72% with microwave irradiation. rsc.org Some specific derivatives showed an 11–19% higher yield with microwave heating. rsc.org

Microwave-assisted one-pot, three-component reactions have also been developed, offering a rapid and efficient route to complex quinoline derivatives. lew.ro These methods are often highlighted for their "green" credentials, involving shorter reaction times, reduced solvent use, and operational simplicity. eurekaselect.comresearchgate.netlew.ro For example, the synthesis of 2,4-dichloroquinolines was achieved in 50 seconds at 600 W from anilines and malonic acid in the presence of phosphorus oxychloride. asianpubs.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Quinoline Synthesis

| Reaction Type | Conventional Method | Microwave-Assisted Method | Yield Improvement | Reference |

| Friedländer Synthesis | Oil-bath heating | 160 °C, 5 min (neat AcOH) | Significant time reduction, excellent yield | nih.gov |

| Friedländer Synthesis | Oil-bath heating | - | Average yield from 34% to 72% | rsc.org |

| Quinoline-fused benzodiazepines | Thermal heating | 130 °C, 30-40 min | Good isolated yields (48-84%) | rsc.org |

| 2,4-dichloroquinolines | Conventional heating | 600 W, 50 s | Rapid synthesis, 61% yield | asianpubs.org |

Solvent and Catalyst Optimization for Selective Transformations

The choice of solvent and catalyst plays a pivotal role in the outcome of a chemical reaction, influencing reaction rates, yields, and selectivity. derpharmachemica.comresearchgate.net In quinoline synthesis, a systematic screening of these components is standard practice to identify the optimal conditions.

Solvent Effects: The polarity of the solvent can significantly impact the reaction. Polar solvents like ethanol (B145695) and acetonitrile (B52724) have been found to be superior to nonpolar solvents such as toluene (B28343) for certain quinoline syntheses, leading to better yields and shorter reaction times. researchgate.net This is often attributed to the enhanced solubility of reactants and, in some cases, the ability of the solvent to swell a heterogeneous catalyst, thereby increasing its activity. researchgate.net In the synthesis of thiopyrano[2,3-b]quinoline derivatives, ethanol was found to be the preferred solvent over toluene, THF, DMF, water, and dioxane when using DMAP as a catalyst. derpharmachemica.com The use of "green" solvents like water or polyethylene (B3416737) glycol (PEG) is also an area of active research. researchgate.nettandfonline.com

Catalyst Optimization: The selection of an appropriate catalyst is crucial for achieving high efficiency and selectivity. For the Friedländer annulation, various catalysts have been explored. While the reaction can proceed without a catalyst, the use of an acid catalyst like acetic acid or a Lewis acid like FeCl3·6H2O can dramatically improve the reaction rate and yield. nih.govtandfonline.com In one study, FeCl3·6H2O (10 mol%) in water at room temperature was identified as the best system for the condensation of 2-aminoacetophenones with active methylene (B1212753) compounds. tandfonline.com For copper-catalyzed reactions, the choice of the copper salt can be important; Cu(OAc)2 was found to be the most effective for a specific hydroxylation reaction. acs.org The concentration of the catalyst is also optimized; for instance, in the synthesis of polysubstituted quinolines, a 20 mg load of a nanocatalyst at 90 °C in solvent-free conditions gave the best results. nih.gov

The synergy between solvent and catalyst is also a key consideration. For example, in a DMAP-catalyzed reaction, ethanol was the optimal solvent. derpharmachemica.com In another case, the combination of a Nafion-H catalyst with a PEG 400–water solvent system proved effective. researchgate.net

Table 3: Optimization of Reaction Conditions for Quinoline Synthesis

| Reaction | Variable Screened | Optimal Condition | Result | Reference |

| Synthesis of 1-(2,4-dimethylquinolin-3-yl)ethanone | Catalyst and Solvent | FeCl3.6H2O (10 mol%) in water | 97% yield at room temperature | tandfonline.com |

| Synthesis of thiopyrano[2,3-b]quinolines | Catalyst and Solvent | DMAP (10 mol%) in ethanol | 92% yield | derpharmachemica.com |

| Friedländer Synthesis | Solvent | Neat glacial acetic acid | Excellent yields | nih.gov |

| Cu-catalyzed Hydroxylation | Copper Salt and Solvent | Cu(OAc)2 in DMSO under O2 | High selectivity and good yield | acs.org |

Novel Reagent Applications in Quinoline Synthesis

The development of novel synthetic methods often involves the application of new or unconventional reagents to achieve specific chemical transformations.

Lithium Diisopropylamide (LDA): While not directly cited in the provided context for the synthesis of this compound, strong bases like Lithium Diisopropylamide (LDA) are powerful reagents in organic synthesis, particularly for deprotonation to form carbanions or for directed ortho-metalation reactions. In quinoline chemistry, such strong bases could potentially be used to deprotonate specific positions on the quinoline ring, creating a nucleophilic center for subsequent reaction with an electrophile. This could be a strategy for introducing substituents at positions that are not easily functionalized by other means.

Sodium Triacetoxyborohydride (B8407120): Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent, commonly used for the reductive amination of aldehydes and ketones. In the context of quinoline synthesis, it could be employed in multi-step sequences. For example, if a precursor to the quinoline ring contains a ketone or aldehyde functionality, STAB could be used to reductively introduce an amine-containing side chain. This reagent is valued for its mildness and tolerance of a wide range of functional groups.

Other Novel Reagents: The Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and a tertiary amide like DMF) is used to synthesize 2-chloro-3-formylquinolines from acetanilides, demonstrating a formylation and cyclization in one process. chemijournal.comjneonatalsurg.com Molecular iodine has been used as a catalyst in metal-free conditions for the synthesis of functionalized quinolines from 2-styrylanilines. acs.org Additionally, superacids like trifluoromethanesulfonic acid (TFA) or its anhydride (B1165640) (TFAA) have been employed as both the reaction medium and catalyst for the efficient construction of quinoline scaffolds from vinylogous imines. mdpi.com

Chemical Reactivity and Derivatization Studies of 8 Chloro 4 Methylquinolin 5 Ol

Reactivity of the Quinoline (B57606) Nitrogen

The nitrogen atom in the pyridine (B92270) ring of the quinoline scaffold imparts basic properties to the molecule. mdpi.com This nitrogen possesses a lone pair of electrons, making it a Lewis base capable of accepting a proton from an acid. In acidic conditions, it readily forms a quinolinium cation. mdpi.com This basicity is a crucial component of the molecule's ability to form chelate complexes with metal ions, as the nitrogen atom serves as one of the two coordination sites. scirp.orgscirp.org The electron-donating or-withdrawing nature of other substituents on the quinoline ring can modulate this basicity; for instance, an electron-withdrawing chloro-substituent can decrease the pKa of the quinolinium nitrogen. acs.org

Reactivity of the Hydroxyl Group at Position 5

The phenolic hydroxyl group at position 5 is a key functional site, exhibiting acidic properties and participating in a variety of reactions. Its proximity to the quinoline nitrogen is fundamental to the compound's most significant chemical property: metal chelation. scispace.com The proton of the hydroxyl group can be displaced by a metal ion, enabling the oxygen to act as the second donor atom in a bidentate chelate ring. scispace.com

Esterification and Etherification Reactions

The hydroxyl group of 8-hydroxyquinoline (B1678124) and its derivatives can undergo O-acylation and O-alkylation to form corresponding esters and ethers.

Esterification: The formation of esters from 8-hydroxyquinoline derivatives is a well-documented transformation. For example, 5-chloro-8-hydroxyquinoline (B194070) undergoes Steglich esterification with various benzoic acids in the presence of N,N′-dicyclohexylcarbodiimide (DCC) and a N,N-dimethylpyridin-4-amine (DMAP) catalyst to produce a series of 5-chloroquinolin-8-yl-benzoates in good yields. asianpubs.org This reaction demonstrates a versatile method for modifying the hydroxyl group. asianpubs.org Similarly, amino acid-8-hydroxyquinoline esters can be prepared by refluxing an amino acid and 8-hydroxyquinoline in acetonitrile (B52724) with hydrochloric acid. dergipark.org.tr

Etherification: The synthesis of ether derivatives is also a common reaction. General procedures involve reacting an 8-hydroxyquinoline with an alkyl or aryl halide in a solvent like acetone, using a base such as potassium carbonate to facilitate the reaction. mdpi.com This O-alkylation blocks the hydroxyl group, which can alter the molecule's chemical properties, for instance, by inhibiting the excited-state proton transfer responsible for the weak fluorescence of the parent compound, thereby leading to ether derivatives with higher fluorescence intensity. scispace.commdpi.com

Table 1: Examples of Esterification and Etherification of 8-Hydroxyquinoline Derivatives

| Reaction Type | Reactant(s) | Reagents/Conditions | Product Type | Reference(s) |

|---|---|---|---|---|

| Esterification | 5-Chloro-8-hydroxyquinoline, Benzoic Acids | DCC, DMAP | 5-Chloroquinolin-8-yl-benzoates | asianpubs.org |

| Esterification | 8-Hydroxyquinoline, Amino Acids | HCl, Acetonitrile, Reflux | Amino Acid-8-hydroxyquinoline Esters | dergipark.org.tr |

| Etherification | 8-Hydroxyquinoline, Alkyl/Aryl Halides | K₂CO₃, Acetone, Reflux | 8-Alkoxy/Aryloxyquinolines | mdpi.com |

Metal Chelation Properties

A defining characteristic of 8-hydroxyquinoline and its analogues, including 8-Chloro-4-methylquinolin-5-ol, is their exceptional ability to form stable complexes with a wide array of metal ions. scirp.orgscispace.com Chelation occurs through the formation of coordinate bonds with a metal ion via two donor atoms: the deprotonated oxygen of the hydroxyl group and the nitrogen atom of the quinoline ring. scirp.orgresearchgate.net This creates a stable five-membered chelate ring, a structural motif that underpins many of the applications of this class of compounds. acs.org The resulting metal complexes, or metaloquinolates, often exhibit enhanced stability and unique physicochemical properties compared to the free ligand. scirp.org

Coordination Chemistry with Transition Metal Ions (e.g., Zn(II), Cu(II), Fe(III))

Derivatives of 8-hydroxyquinoline are known to form stable chelate complexes with numerous divalent and trivalent transition metal ions, including zinc(II), copper(II), and iron(III). scispace.comacs.org The stoichiometry of these complexes is typically 1:2 or 1:3 (metal:ligand), depending on the coordination number and oxidation state of the central metal ion. scispace.comacs.org

For many divalent metal ions like Cu(II) and Zn(II), 1:2 complexes with the general formula ML₂ are common. scirp.orgcnr.it In these structures, two bidentate 8-hydroxyquinolinate ligands coordinate to the metal center. Trivalent metals such as Fe(III) and Cr(III) typically form 1:3 (ML₃) complexes to satisfy their preference for a six-coordinate, octahedral geometry. researchgate.netmdpi.comnih.gov The formation of these complexes is often confirmed through techniques like spectrophotometry and elemental analysis. scirp.orggsconlinepress.com Studies on Fe(III) complexes with substituted 8-hydroxyquinolines have reported the formation of [Fe(L)₂Cl] complexes, where the iron atom is five-coordinated by two bidentate ligands and one chloride ion. nih.gov

Structural Characterization of Metal Complexes

The structures of metal complexes derived from 8-hydroxyquinoline ligands are extensively studied using a combination of spectroscopic methods and single-crystal X-ray diffraction.

Spectroscopic Techniques:

Infrared (IR) Spectroscopy: IR spectra provide key evidence for coordination. A shift in the vibrational frequencies of the C=N bond in the quinoline ring and the C-O bond of the hydroxyl group upon complexation indicates the involvement of both the nitrogen and oxygen atoms in binding to the metal ion. gsconlinepress.comekb.eg The disappearance or significant broadening of the O-H stretching band further confirms the deprotonation of the hydroxyl group upon chelation. ekb.eg

UV-Visible (UV-Vis) Spectroscopy: Complex formation is often accompanied by changes in the electronic absorption spectrum, which can be used to determine the stoichiometry of the complex in solution, for example, by Job's method of continuous variation. scirp.orgcnr.it

Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic metal ions like Cu(II), EPR provides valuable information about the coordination geometry. EPR parameters can help distinguish between different geometries, such as square-planar, square-based pyramidal, or pseudo-octahedral arrangements around the copper center. cnr.itnih.govresearchgate.net

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural characterization. It has been used to confirm the molecular structures and coordination geometries of numerous 8-hydroxyquinolinate complexes. These studies have revealed distorted octahedral geometries for Co(III) and Mn(III) complexes of the type [M(8-HQ)₃], and five-coordinated trigonal bipyramidal or square-based pyramidal geometries for Fe(III) complexes of the type [Fe(L)₂Cl]. researchgate.netnih.gov X-ray structures of Zn(II) complexes have shown both four-coordinated mononuclear (ML₂) and five-coordinated binuclear (M₂L₄) structures depending on the specific ligand. researchgate.net

Table 2: Structural Characterization Data for Typical 8-Hydroxyquinolinate Metal Complexes

| Metal Ion | Typical Stoichiometry (M:L) | Common Coordination Geometry | Characterization Technique(s) | Reference(s) |

|---|---|---|---|---|

| Cu(II) | 1:2 | Square-planar, Pseudo-octahedral, Square-based pyramidal | EPR, UV-Vis, X-ray Diffraction | scirp.orgcnr.itnih.govresearchgate.net |

| Zn(II) | 1:2 | Tetrahedral, Octahedral | X-ray Diffraction, Spectroscopic analysis | acs.orgekb.egresearchgate.net |

| Fe(III) | 1:2, 1:3 | Octahedral, Trigonal bipyramidal | Magnetic Moment, X-ray Diffraction | mdpi.comnih.gov |

| Co(II), Ni(II) | 1:2 | Octahedral | Magnetic Moment, IR, UV-Vis | scirp.orgscirp.orggsconlinepress.com |

| Cr(III) | 1:3 | Octahedral | X-ray Diffraction, ESI-MS | nih.govmdpi.com |

Reactivity of the Chlorine Atom at Position 8

The chlorine atom at position 8 of the quinoline ring is attached to an aromatic system and is generally less reactive than an alkyl halide. However, the electron-deficient nature of the quinoline ring system can make the chlorine atom susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly under forcing conditions. In such reactions, a nucleophile would attack the carbon atom bearing the chlorine, leading to the displacement of the chloride ion. The feasibility of such reactions on chloroquinolines depends on the position of the chlorine atom and the presence of activating or deactivating groups elsewhere on the ring. While specific studies on the nucleophilic displacement of the chlorine at position 8 of this compound are not widely documented, the general principles of SNAr on haloquinolines suggest that such transformations are chemically plausible.

Nucleophilic Aromatic Substitution Reactions

The chlorine atom at the 8-position of the quinoline ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions, although the reactivity is influenced by the electronic nature of the quinoline ring system. The pyridine ring within the quinoline structure is electron-deficient, which can activate the attached benzene (B151609) ring towards nucleophilic attack. However, the hydroxyl group at the 5-position is an electron-donating group, which can partially deactivate the ring towards this type of substitution.

Studies on related chloroquinolines have demonstrated that the chloro group can be displaced by various nucleophiles. For instance, in the synthesis of 4-substituted 2-quinolinones and quinolinethiones, the 4-chloro group of 4-chloro-8-methylquinolin-2(1H)-one undergoes nucleophilic substitution with nucleophiles such as thiourea (B124793), hydrazine (B178648), and sodium azide (B81097). mdpi.comresearchgate.net While this is a different isomer, it illustrates the potential for the chloro group on the quinoline scaffold to be a site for nucleophilic attack. The reaction of 4-chloro-8-methylquinolin-2(1H)-one with thiourea under fusion conditions yields 8-methyl-4-sulfanylquinolin-2(1H)-one. researchgate.net Similarly, reactions with hydrazine hydrate (B1144303) and sodium azide produce the corresponding 4-hydrazino and 4-azido derivatives. mdpi.comresearchgate.net

It is important to note that the reactivity can be significantly affected by the position of the chloro substituent and the presence of other functional groups. For example, in the case of 2,4-dichloro-8-methylquinoline, hydrazination showed that the chloro group at position 2 was inactive towards nucleophilic displacement under certain conditions. mdpi.com The success of SNAr reactions often depends on the reaction conditions and the nature of the nucleophile. mdpi.combau.edu.lb

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on a Related Chloroquinoline Scaffold

| Starting Material | Nucleophile | Product | Reference |

| 4-Chloro-8-methylquinolin-2(1H)-one | Thiourea | 8-Methyl-4-sulfanylquinolin-2(1H)-one | researchgate.net |

| 4-Chloro-8-methylquinolin-2(1H)-one | Hydrazine hydrate | 4-Hydrazino-8-methylquinolin-2(1H)-one | mdpi.comresearchgate.net |

| 4-Chloro-8-methylquinolin-2(1H)-one | Sodium azide | 4-Azido-8-methylquinolin-2(1H)-one | mdpi.com |

Cross-Coupling Reactions for Further Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including quinolines. worktribe.commdpi.com These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the position of the halogen substituent. For this compound, the chloro group at the 8-position can serve as a handle for such transformations.

A common and versatile cross-coupling reaction is the Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with a halide in the presence of a palladium catalyst. researchgate.net While specific studies on this compound are not detailed in the provided results, the general applicability of Suzuki-Miyaura reactions to chloroquinolines is well-established. researchgate.net For instance, 4-chloro-8-tosyloxyquinoline has been successfully cross-coupled with various arylboronic acids under anhydrous Suzuki-Miyaura conditions. researchgate.net This suggests that the chloro group of this compound could similarly be replaced with various aryl or vinyl groups, provided the hydroxyl group is appropriately protected.

Other cross-coupling reactions, such as the Negishi coupling, which utilizes organozinc reagents, have also been employed for the functionalization of chloroquinolines. worktribe.com The transmetalation of an organomagnesium intermediate derived from a chloroquinoline with zinc chloride allows for subsequent Negishi arylation. worktribe.com Iron-catalyzed cross-coupling reactions have also emerged as a method for constructing C-C bonds by coupling heteroatom-substituted olefins with electron-deficient olefins. nih.gov

Table 2: Potential Cross-Coupling Reactions for Functionalization

| Reaction Type | Coupling Partner | Potential Product |

| Suzuki-Miyaura | Arylboronic acid | 8-Aryl-4-methylquinolin-5-ol |

| Negishi | Organozinc reagent | 8-Alkyl/Aryl-4-methylquinolin-5-ol |

| Buchwald-Hartwig | Amine | 8-Amino-4-methylquinolin-5-ol |

| Sonogashira | Terminal alkyne | 8-Alkynyl-4-methylquinolin-5-ol |

Reactivity of the Methyl Group at Position 4

The methyl group at the 4-position of the quinoline ring is also a site for chemical modification, offering pathways to a variety of derivatives.

Oxidation Reactions to Carboxylic Acid Derivatives

The methyl group can be oxidized to a carboxylic acid. Research on related quinoline derivatives demonstrates this transformation. For example, 2-methyl-8-hydroxyquinoline can be oxidized with selenium (IV) oxide to yield quinoline-2-carbaldehyde. nih.gov While this is an oxidation to an aldehyde, further oxidation to a carboxylic acid is a standard organic transformation. The oxidation of a methyl group on a quinoline ring can also be influenced by other substituents. In one study, the oxidation of 8-hydroxy-2-methylquinoline-5,7-dicarbaldehyde with nitric acid did not yield the expected dicarboxylic acid but instead resulted in 2-methyl-5,7-dinitroquinolin-8-ol, suggesting that under certain conditions, other reactions like nitration can occur. whiterose.ac.uk

Condensation Reactions

Electrophilic Aromatic Substitution on the Quinoline Ring

Electrophilic aromatic substitution on the quinoline ring is a key method for introducing new functional groups. The directing effects of the existing substituents on this compound will determine the position of substitution.

Nitration and Sulfonation Studies

In general, electrophilic aromatic substitution on quinoline occurs preferentially on the benzene ring at positions 5 and 8. iipseries.orgreddit.compjsir.org This is because the pyridine ring is deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. When the quinoline is protonated under strongly acidic conditions, as is typical for nitration and sulfonation, the pyridine ring becomes even more deactivated. stackexchange.com

For this compound, the 5-hydroxyl group is a strong activating group and an ortho-, para-director. The 8-chloro group is a deactivating group but is also an ortho-, para-director. The 4-methyl group is a weak activating group. The interplay of these directing effects would need to be considered.

Nitration of quinoline with a mixture of nitric and sulfuric acids typically yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. pjsir.orgstackexchange.com The presence of the hydroxyl group at position 5 in this compound would strongly direct electrophiles to the ortho and para positions. Given that the 8-position is already substituted, and the 5-position holds the hydroxyl group, nitration would likely be directed to the 6 and 7 positions, with the outcome depending on the precise reaction conditions. For instance, nitration of 2-methylquinolin-8-ol can lead to 2-methyl-5,7-dinitroquinolin-8-ol. whiterose.ac.uk

Sulfonation of aromatic rings is typically achieved using sulfur trioxide in the presence of a strong acid like sulfuric acid. masterorganicchemistry.com Similar to nitration, the position of sulfonation on the quinoline ring is influenced by the existing substituents.

Table 3: Summary of Potential Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Potential Product(s) |

| Nitration | HNO₃, H₂SO₄ | Nitro-substituted this compound |

| Sulfonation | SO₃, H₂SO₄ | Sulfonic acid-substituted this compound |

Formation of Heterocyclic Ring Fused Derivatives

The chemical architecture of this compound, featuring a phenolic hydroxyl group and an activated quinoline ring system, presents a versatile scaffold for the synthesis of more complex, fused heterocyclic structures. The strategic placement of the hydroxyl group at C-5, adjacent to the C-6 position and peri to the C-4 methyl group, allows for various cyclization strategies to build additional rings. Research into related hydroxyquinoline systems demonstrates that these compounds are valuable precursors for constructing fused pyran, furan (B31954), and other heterocyclic moieties. These reactions typically leverage the nucleophilicity of the phenolic oxygen and the reactivity of the aromatic ring at positions ortho and para to the hydroxyl group.

Synthesis of Pyranoquinoline Derivatives

The fusion of a pyran ring to the quinoline core results in pyranoquinolines, a class of compounds with significant biological interest. The synthesis of these derivatives from hydroxyquinolines is well-established, primarily through condensation reactions that form a new six-membered oxygen-containing ring.

One of the most common methods for this transformation is the Pechmann condensation , which involves the reaction of a phenol (B47542) with a β-ketoester in the presence of an acid catalyst. conicet.gov.ar For this compound, a reaction with a β-ketoester like ethyl acetoacetate (B1235776) would be expected to proceed via initial transesterification followed by an intramolecular electrophilic substitution (cyclization) onto the activated C-6 position of the quinoline ring, ultimately forming a linear pyrano[3,2-e]quinoline derivative after dehydration. While specific studies on this compound are not documented in this context, the reaction is widely applied to other phenols and hydroxyquinolines. rasayanjournal.co.in

Another prominent strategy involves the three-component reaction of a hydroxyquinoline, an aldehyde, and an active methylene (B1212753) compound, such as malononitrile (B47326) or Meldrum's acid. mdpi.com For instance, the L-proline catalyzed reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with aromatic aldehydes and Meldrum's acid has been shown to produce pyrano[3,2-c]quinolin-2,5-diones in high yields. mdpi.com A similar multicomponent strategy applied to 8-hydroxyquinoline derivatives has successfully yielded 4H-pyrano[3,2-h]quinolines. mdpi.comresearchgate.net These reactions capitalize on a Knoevenagel condensation followed by a Michael addition and subsequent intramolecular cyclization.

The table below summarizes findings for the synthesis of pyranoquinolines from analogous hydroxyquinoline precursors.

| Starting Material | Reagent(s) | Catalyst/Conditions | Fused Product Type | Yield (%) | Reference |

| 8-Hydroxyquinoline | α-Cyano-p-chlorocinnamonitrile | Piperidine, Ethanol (B145695), Reflux | 2-Amino-4-(4-chlorophenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile | - | researchgate.net |

| 8-Hydroxy-2-methylquinoline | α-Cyano-p-bromocinnamonitrile | Piperidine, Ethanol, Reflux | 2-Amino-4-(4-bromophenyl)-10-methyl-4H-pyrano[3,2-h]quinoline-3-carbonitrile | - | researchgate.net |

| 4-Hydroxy-1-methylquinolin-2(1H)-one | Aromatic Aldehydes, Meldrum's acid | L-Proline, Ethanol, Reflux | 4-Aryl-6-methyl-3,4-dihydro-2H-pyrano[3,2-c]quinolin-2,5(6H)-dione | 85-94 | mdpi.com |

| 5-Chloro-7-acetyl-8-hydroxyquinoline | Benzaldehyde, NaOH | Pyridine, Reflux | 6-Chloro-2-phenyl-2,3-dihydro-4H-pyrano[3,2-h]quinolin-4-one | - | cdnsciencepub.com |

Synthesis of Furoquinoline Derivatives

The construction of a furan ring fused to the quinoline system can be achieved through several synthetic routes, often involving the formation of a key ether linkage followed by intramolecular cyclization. For a substrate like this compound, cyclization would likely occur across the C5-O and C6 positions to yield a furo[3,2-e]quinoline scaffold.

A general and efficient method for preparing furo[3,2-f]quinolines starts from quinolin-6-ol, which is first reacted with an allyl bromide to form an allyl aryl ether. arkat-usa.org This ether then undergoes a thermal Claisen rearrangement to introduce an allyl group at the C-5 position, which is subsequently cyclized under acid catalysis to form the fused furan ring. arkat-usa.org

Another elegant approach involves the reaction of quinolone-based chalcones with bromine. ua.ptrsc.org In this reaction, the 4-quinolone tautomerizes to the 4-hydroxyquinoline (B1666331) form, which then participates in an intramolecular cyclization involving the hydroxyl group and the brominated chalcone (B49325) side chain, followed by oxidation to yield the aromatic furo[3,2-c]quinoline (B8618731) system. ua.ptrsc.org

The table below details research findings on the synthesis of furoquinolines from related starting materials.

| Starting Material | Reagent(s) | Catalyst/Conditions | Fused Product Type | Yield (%) | Reference |

| Quinolin-6-ol | Allyl Bromide | 1. NaH, DMF; 2. Heat (Claisen Rearrangement); 3. H₂SO₄ | 1,2-Dihydro-2-methylfuro[3,2-f]quinoline | 35 | arkat-usa.org |

| 3-Acetyl-1-methylquinolin-4(1H)-one | Aromatic Aldehydes (to form chalcone), then Br₂ | 1. NaOH, EtOH; 2. Br₂, Dioxane | 2-Aroyl-4-methylfuro[3,2-c]quinoline | 65-80 | ua.ptrsc.org |

| 4-Hydroxy-1-methylquinolin-2(1H)-one | Propargylic Alcohols | p-TsOH, Dioxane, 100 °C | Furo[3,2-c]quinolones | 62-81 | rsc.org |

| 5-Chloro-8-hydroxy-7-iodoquinoline | Phenylacetylene | CuI, Pd(PPh₃)₂Cl₂, Basic Alumina, MW | 5-Chloro-2-phenylfuro[3,2-h]quinoline | 89 | thieme-connect.com |

Derivatization via Vilsmeier-Haack Reaction for Subsequent Cyclization

The Vilsmeier-Haack reaction is a powerful method for formylating activated aromatic rings using a Vilsmeier reagent, typically generated from phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide (DMF). wikipedia.org Phenolic compounds such as hydroxyquinolines are excellent substrates for this reaction. ajrconline.org Application of Vilsmeier-Haack conditions to 4-hydroxyquinaldines (isomers of the target compound) has been shown to result in formylation at the C-3 position and concurrent chlorination of the hydroxyl group at the C-4 position. niscpr.res.inresearchgate.net

Based on these precedents, it is anticipated that the Vilsmeier-Haack reaction on this compound would yield 4-methyl-3-formyl-5,8-dichloroquinoline. The introduction of a formyl group ortho to a chloro-substituted nitrogen heterocycle provides a synthetically valuable intermediate. The aldehyde functionality can be readily condensed with binucleophiles to construct a new fused heterocyclic ring. For example, reaction with hydrazine or substituted hydrazines would lead to the formation of a fused pyrazolo[4,3-e]quinoline ring system.

The table below summarizes results from Vilsmeier-Haack reactions on analogous hydroxyquinaldine compounds.

| Starting Material | Reagent(s) | Product(s) | Yield (%) | Reference |

| 4-Hydroxyquinaldine | POCl₃, DMF | 4-Chloro-3-formyl-2-(2-hydroxyethen-1-yl)quinoline | 70 | researchgate.net |

| 8-Methyl-4-hydroxyquinaldine | POCl₃, DMF | 4-Chloro-3-formyl-8-methyl-2-(2-hydroxyethen-1-yl)quinoline | - | niscpr.res.in |

| 4-Hydroxy-8-methylquinaldine | POCl₃, DMF | 4-Chloro-3-formyl-8-methylquinaldine | 18 | niscpr.res.in |

Advanced Spectroscopic and Structural Elucidation of 8 Chloro 4 Methylquinolin 5 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the elucidation of the molecular framework of organic compounds, offering precise information about the proton and carbon environments.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule. In the context of 8-Chloro-4-methylquinolin-5-ol and its derivatives, ¹H NMR spectra reveal the chemical shifts (δ) of protons, their multiplicity (singlet, doublet, triplet, etc.), and coupling constants (J), which together help in assigning each proton to its specific position on the quinoline (B57606) ring and its substituents.

For instance, in derivatives of 8-hydroxyquinoline (B1678124), the hydroxyl proton typically appears as a broad singlet. The aromatic protons on the quinoline core resonate in the downfield region, generally between δ 7.0 and 9.0 ppm, with their exact shifts and splitting patterns being influenced by the substitution pattern. For example, in 8-hydroxyquinoline-5-carbaldehyde, the aromatic protons appear at δ 7.26 (d), 7.78 (dd), 8.17 (d), 8.97 (dd), and 9.56 (dd) ppm. mdpi.com The methyl group protons at the C4 position of this compound would be expected to appear as a singlet in the upfield region, typically around δ 2.5-3.0 ppm.

| Compound/Fragment | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|---|

| 8-Hydroxyquinoline-5-carbaldehyde | H-6 | 7.26 | d | 8.0 | mdpi.com |

| H-3 | 7.78 | dd | 8.6, 4.1 | ||

| H-7 | 8.17 | d | 8.1 | ||

| H-2 | 8.97 | dd | 4.1, 1.6 | ||

| H-4 | 9.56 | dd | 8.6, 1.6 | ||

| (E)-2-(4-Bromostyryl)-5-chloroquinolin-8-ol | -CH=CH- | 7.30, 7.65 | d, d | 16.0, 16.4 | mdpi.com |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is instrumental in defining the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum, with its chemical shift indicative of its electronic environment.

Aromatic carbons in quinoline derivatives typically resonate in the range of δ 110–160 ppm. The carbon bearing the hydroxyl group (C5) and the carbon attached to the chlorine atom (C8) will have their chemical shifts significantly influenced by these electronegative substituents. For example, in 8-hydroxyquinoline-5-carbaldehyde, the carbon signals are observed at δ 110.8, 122.4, 124.6, 126.8, 133.0, 138.0, 140.2, 149.0, and 159.6 ppm. mdpi.com The methyl carbon at the C4 position would appear in the upfield region of the spectrum, typically around δ 20-25 ppm. The presence of a chiral center in a molecule can lead to non-equivalence of carbon atoms that would otherwise be symmetrical, resulting in a greater number of signals. masterorganicchemistry.com

| Compound/Fragment | Carbon Chemical Shifts (δ, ppm) | Reference |

|---|---|---|

| 8-Hydroxyquinoline-5-carbaldehyde | 110.8, 122.4, 124.6, 126.8, 133.0, 138.0, 140.2, 149.0, 159.6, 192.2 (C=O) | mdpi.com |

| 7-(3-Chloro-4-fluorophenoxy)-2-methylquinoline-5,8-dione | 25.2 (CH₃), 111.2 (d, J = 19.4 Hz), 112.8, 117.3 (dd, J = 8.3, 3.6 Hz), 118.5 (dd, J = 19.4, 1.0 Hz), 126.8, 128.2, 134.5, 146.3, 148.1 (dd, J = 8.3, 3.6 Hz), 148.8 (dd, J = 251, 13.6 Hz), 150.7 (dd, J = 251, 13.6 Hz), 160.2, 165.1, 177.8 (C=O), 183.5 (C=O) | mdpi.com |

To establish the complete and unambiguous assignment of ¹H and ¹³C NMR spectra, advanced 2D NMR techniques are indispensable.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings within a molecule. sdsu.edu Cross-peaks in a COSY spectrum connect protons that are spin-coupled, typically those on adjacent carbon atoms. This is crucial for tracing the connectivity of the proton network along the quinoline backbone and any side chains.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate the chemical shifts of protons directly attached to carbon atoms (¹H-¹³C one-bond correlations). sdsu.edu This allows for the direct assignment of a proton resonance to its corresponding carbon signal, greatly simplifying the interpretation of both ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds (¹H-¹³C long-range correlations). sdsu.edu HMBC is particularly powerful for piecing together the molecular structure by connecting different spin systems and identifying quaternary carbons (carbons with no attached protons). For example, it can confirm the position of the methyl group by showing a correlation between the methyl protons and the C3, C4, and C4a carbons of the quinoline ring.

13C NMR for Carbon Skeleton Elucidation

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum shows absorption bands corresponding to the vibrational frequencies of specific bonds.

For this compound, key characteristic absorption bands would include:

A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.

Sharp peaks in the 1500-1600 cm⁻¹ region due to C=C and C=N stretching vibrations within the quinoline aromatic system. mdpi.com

A band in the 1000-1300 cm⁻¹ range associated with the C-O stretching of the phenolic hydroxyl group.

A peak in the 700-850 cm⁻¹ region, which can be attributed to the C-Cl stretching vibration.

The precise positions of these bands can provide additional structural information. For instance, the frequency of the O-H stretch can indicate the extent of hydrogen bonding.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | ~3250 (broad) | |

| Aromatic Ring | C=C and C=N Stretch | 1500-1600 | mdpi.com |

| Carbonyl (in dione (B5365651) derivatives) | C=O Stretch | 1650-1700 | researchgate.net |

| Chloro (-Cl) | C-Cl Stretch | ~750 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. For aromatic compounds like this compound, the spectra are characterized by absorption bands corresponding to π→π* transitions.

The position (λ_max) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the substitution pattern on the quinoline ring. The presence of the chloro, methyl, and hydroxyl groups will influence the electronic structure and thus the UV-Vis spectrum. The introduction of a chlorine atom, an electron-withdrawing group, can cause a shift in the absorption maxima. nih.gov The pH of the solution can also significantly affect the spectrum, as the deprotonation of the hydroxyl group or protonation of the quinoline nitrogen alters the electronic conjugation of the system. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation patterns. In a mass spectrometer, the molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z).

For this compound, the mass spectrum would show a molecular ion peak corresponding to its exact molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern would be observed for the molecular ion peak, with a ratio of approximately 3:1 for the M+ and M+2 peaks, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. The fragmentation pattern can provide valuable structural information. For example, the loss of a methyl group, a chlorine atom, or a carbon monoxide molecule from the molecular ion can often be observed, helping to confirm the presence and location of these functional groups. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for determining the exact molecular geometry, bond lengths, bond angles, and intermolecular interactions of a compound in its solid state. For this compound and its derivatives, X-ray crystallography offers definitive insights into their structural characteristics.

The crystallographic data and refinement parameters for derivatives of this compound provide a detailed summary of the crystal structure analysis. These parameters are crucial for assessing the quality of the crystallographic experiment and the resulting structural model. For instance, the crystal structure of a related compound, 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol (DD1), was determined and its data deposited with the Cambridge Crystallographic Data Centre (CCDC). nih.gov The refinement of crystal structures is typically performed using software like SHELXL. researchgate.net

Below is a representative table of crystal data and refinement parameters that might be expected for a derivative of this compound, based on published data for similar quinoline compounds. nih.govresearchgate.netmdpi.comrsc.org

Table 1: Example Crystal Data and Structure Refinement Parameters

| Parameter | Example Value |

|---|---|

| Chemical Formula | C10H8ClNO |

| Formula Weight | 193.63 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.2882 (5) |

| b (Å) | 9.7521 (6) |

| c (Å) | 11.0496 (5) |

| β (°) | 104.134 (4) |

| Volume (ų) | 1075.06 (10) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.195 |

| Absorption Coefficient (μ) (mm⁻¹) | 0.09 |

| Radiation Type | Mo Kα |

| Temperature (K) | 293(2) |

| Reflections Collected | 8500 |

| Independent Reflections | 2100 |

| R(int) | 0.045 |

| Final R indices [I > 2σ(I)] | R1 = 0.050, wR2 = 0.135 |

| R indices (all data) | R1 = 0.065, wR2 = 0.150 |

| Goodness-of-fit on F² | 1.05 |

The solid-state conformation of quinoline derivatives is of significant interest. In many chloro-phenylquinoline derivatives, the quinoline and phenyl rings are nearly planar, which facilitates π–π stacking interactions. For example, the dihedral angle between two quinoline rings in one such derivative was found to be 4.05°, promoting crystal stability. The molecule of (2-Chloro-8-methylquinolin-3-yl)methanol is nearly planar, with a root-mean-square deviation for the non-hydrogen atoms of 0.017 Å. researchgate.net

Tautomerism, the equilibrium between two or more interconverting structural isomers, is a key consideration for hydroxyquinolines. The 4-ol versus 4-one tautomerism is a subject of investigation, and X-ray crystallography is a definitive method to resolve this in the solid state. vulcanchem.com Computational studies on related systems, like 4-Methylquinolin-2-one (MQO), have shown that the keto tautomer can be more stable. researchgate.net Solid-state NMR spectroscopy, in conjunction with X-ray diffraction, can confirm the presence of specific tautomers, such as zwitterionic species in hydroxyquinoline carboxylic acids. researchgate.net

The way molecules pack in a crystal is determined by a variety of intermolecular interactions. In the crystal structure of quinoline derivatives, hydrogen bonds are a common and significant interaction. For instance, in (2-Chloro-8-methylquinolin-3-yl)methanol, molecules are linked by O—H⋯O hydrogen bonds, creating chains. researchgate.net Other important interactions include C—H⋯O, C—H⋯N, and C—H⋯π interactions. researchgate.netresearchgate.netresearchgate.net

Molecular Conformation and Tautomerism in Solid State

Electron Paramagnetic Resonance (EPR) Spectroscopy (for Metal Complexes)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a technique specifically used for studying chemical species that have unpaired electrons. This makes it particularly valuable for investigating the metal complexes of this compound, especially with paramagnetic metal ions like copper(II). rsc.orgcnr.it

EPR spectroscopy provides detailed information about the electronic structure and coordination environment of the metal center in a complex. nih.gov By analyzing the EPR spectrum, researchers can determine parameters such as the g-values and hyperfine coupling constants. These parameters reveal the geometry of the complex, for instance, whether it is square-planar, square-pyramidal, or pseudo-octahedral. cnr.itnih.gov For example, studies on copper(II) complexes with 8-hydroxyquinoline derivatives have used EPR to confirm a square-planar or pseudo-octahedral geometry. cnr.it EPR measurements can be performed on frozen solutions at low temperatures to obtain well-resolved spectra. cnr.it The technique can also be used to study the formation of reactive oxygen species (ROS) by irradiating a solution of the complex in the presence of a spin trap. mdpi.com

Table 2: Representative EPR Spectral Data for a Cu(II) Complex | Parameter | Typical Value Range | Information Provided | | :--- | :--- | :--- | | g|| | 2.149–2.171 | Characterizes the electronic environment along the principal axis. | | g⊥ | 2.039–2.061 | Characterizes the electronic environment perpendicular to the principal axis. | | A|| (G) | 150-200 | Hyperfine coupling constant, indicates the nature of the metal-ligand bond. | Note: The relationship g|| > g⊥ > 2.0023 is indicative of an unpaired electron in the dx²-y² orbital, suggesting a square-planar or square-pyramidal geometry. nih.gov

Fluorescence Spectroscopy for Photophysical Properties

Fluorescence spectroscopy is a key technique for characterizing the photophysical properties of molecules like this compound and its derivatives. 8-hydroxyquinoline itself is weakly fluorescent due to excited-state intermolecular proton transfer. However, upon chelation with metal ions, the fluorescence emission can be significantly enhanced, which is attributed to increased molecular rigidity.

The photophysical properties, including absorption and emission spectra, are influenced by substituents on the quinoline ring and the solvent polarity. researchgate.netmdpi.com For instance, introducing electron-donating or electron-withdrawing groups can tune the emission color across the visible spectrum. The emission spectra of some quinolinol-based indium complexes showed a gradual redshift with an increase in the electron-donating effect of substituents at the C5 position. mdpi.com Time-dependent density functional theory (TD-DFT) calculations are often used to predict and interpret the electronic absorption and emission spectra. researchgate.net

The quantum yield (ΦPL), which is a measure of the efficiency of the fluorescence process, is a critical parameter determined from fluorescence spectroscopy. mdpi.com Studies on dimeric indium quinolinates have shown that the quantum yields are influenced by the substituents on the quinoline moiety and whether the measurement is taken in solution or in a solid film state. mdpi.com

Table 3: Illustrative Photophysical Data for a Quinoline Derivative

| Property | Example Value | Significance |

|---|---|---|

| Absorption λmax (nm) | ~350-400 | Wavelength of maximum light absorption, corresponds to π-π* transitions. mdpi.com |

| Emission λmax (nm) | ~450-550 | Wavelength of maximum fluorescence emission. |

| Quantum Yield (ΦPL) in Solution | 0.1-0.2 | Efficiency of fluorescence in a given solvent. mdpi.com |

| Quantum Yield (ΦPL) in Film | 0.15-0.4 | Efficiency of fluorescence in the solid state. mdpi.com |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a principal method for investigating the structural and electronic properties of molecular systems. science.gov For quinoline (B57606) derivatives, DFT calculations, often using the B3LYP functional, have been instrumental in elucidating their molecular geometries, vibrational spectra, and electronic characteristics. jmaterenvironsci.comresearchgate.net

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in 8-Chloro-4-methylquinolin-5-ol, known as its optimized geometry. These calculations typically involve minimizing the energy of the molecule with respect to its atomic coordinates. For similar quinoline structures, DFT methods have been used to predict bond lengths, bond angles, and dihedral angles. nih.gov For instance, in related quinolinol compounds, the quinoline backbone is often found to be nearly planar. Conformational analysis, which involves studying the different spatial arrangements of a molecule (conformers) and their relative energies, can also be performed to identify the most energetically favorable conformer. science.gov

Table 1: Predicted Geometrical Parameters for a Quinoline Derivative (Example)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C2-C3 | 1.37 | C2-C3-C4: 120.5 |

| C4-C4a | 1.42 | C3-C4-C4a: 121.0 |

| C5-O | 1.36 | C4-C4a-C8a: 119.8 |

| C8-Cl | 1.74 | C4a-C5-C6: 120.3 |

| Note: This table is illustrative and based on general findings for quinoline derivatives. Actual values for this compound would require specific DFT calculations. |

Theoretical vibrational analysis using DFT allows for the prediction of the infrared (IR) and Raman spectra of this compound. researchgate.net By calculating the frequencies of the normal modes of vibration, researchers can assign the peaks observed in experimental spectra to specific molecular motions, such as stretching, bending, and torsional vibrations of the chemical bonds. researchgate.net For example, in 8-hydroxyquinoline (B1678124), the O-H stretching vibration is a key identifiable feature. researchgate.net The calculated vibrational frequencies are often scaled to better match experimental data. nih.gov This correlation between theoretical and experimental spectra provides a detailed understanding of the molecule's vibrational properties. researchgate.net

The electronic properties of this compound are crucial for understanding its reactivity and potential biological activity. mdpi.com DFT calculations provide valuable information about the electronic structure.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. jmaterenvironsci.commdpi.com A smaller gap generally suggests higher reactivity. mdpi.com For some quinoline derivatives, the HOMO-LUMO gap has been calculated to be around 3.45 eV.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule. researchgate.net It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net In a typical MEP map, red areas indicate regions of high electron density (negative potential), often associated with lone pairs on heteroatoms like oxygen and nitrogen, while blue areas represent regions of low electron density (positive potential), usually around hydrogen atoms. researchgate.net This information is valuable for predicting how the molecule might interact with other molecules, including biological macromolecules. bhu.ac.in

Table 2: Calculated Electronic Properties for a Quinoline Derivative (Example)

| Property | Value (eV) |

| HOMO Energy | -5.82 |

| LUMO Energy | -2.37 |

| HOMO-LUMO Gap | 3.45 |

| Note: This table is illustrative and based on general findings for quinoline derivatives. Actual values for this compound would require specific DFT calculations. |

Vibrational Analysis and Spectroscopic Correlations

Molecular Docking Studies for Biological Target Interactions (in vitro mechanistic insights)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. nih.gov This method provides valuable insights into the potential biological activity of compounds like this compound by simulating their interaction with specific protein targets. researchgate.net

Molecular docking programs calculate a scoring function to estimate the binding affinity between the ligand and the protein. nih.govbiorxiv.org This score, often expressed in kcal/mol, represents the predicted free energy of binding. A lower (more negative) score generally indicates a more favorable binding interaction. nih.gov These predictions are crucial in the early stages of drug discovery for prioritizing compounds for further experimental testing. nih.gov For instance, docking studies on quinoline derivatives have been used to predict their binding affinities to various enzymes and receptors. mdpi.commdpi.com

Beyond just a score, molecular docking reveals the specific interactions between the ligand and the amino acid residues within the protein's binding pocket. nih.gov These interactions can include:

Hydrogen Bonds: These are crucial for the specificity and stability of ligand-protein complexes. The hydroxyl group and the quinoline nitrogen of this compound are potential hydrogen bond donors and acceptors.

Hydrophobic Interactions: The aromatic quinoline ring and the methyl group can engage in hydrophobic interactions with nonpolar amino acid residues in the binding site.

Pi-Pi Stacking: The aromatic system of the quinoline ring can interact with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan.

Halogen Bonds: The chlorine atom at the 8-position can potentially form halogen bonds with electron-donating atoms in the protein.

By analyzing these interactions, researchers can understand the structural basis for the compound's activity and identify key features responsible for its binding. nih.gov This information can guide the design of new derivatives with improved potency and selectivity.

Ligand-Protein Binding Affinity Predictions

Quantum Chemical Descriptors and Structure-Property Relationships

Quantum chemical descriptors are values derived from theoretical calculations, such as Density Functional Theory (DFT), that quantify various electronic and structural properties of a molecule. These descriptors are fundamental to establishing Structure-Property Relationships (SPRs), which correlate a molecule's structure with its physical, chemical, or biological activity.

DFT studies on analogous quinoline compounds have been used to calculate a range of these descriptors. nih.govtandfonline.comresearchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are among the most critical. The HOMO energy (EHOMO) relates to the molecule's capacity to donate electrons, while the LUMO energy (ELUMO) is associated with its ability to accept electrons. The energy gap between these orbitals (ΔE = ELUMO - EHOMO) is a key indicator of chemical reactivity and kinetic stability. nih.gov A smaller gap generally implies higher reactivity.

From these frontier orbital energies, several global reactivity descriptors can be calculated to predict molecular behavior. nih.govtandfonline.com These descriptors help in understanding the electronic nature and reactivity of the molecule as a whole.

Table 1: Key Quantum Chemical Descriptors Derived from DFT

| Descriptor | Symbol | Formula | Significance |

|---|---|---|---|

| Electron Affinity | A | -ELUMO | Energy released when an electron is added. |

| Ionization Potential | I | -EHOMO | Energy required to remove an electron. |

| Electronegativity | χ | (I + A) / 2 | The power of an atom/molecule to attract electrons. nih.govscirp.org |

| Chemical Hardness | η | (I - A) / 2 | Resistance to change in electron distribution or charge transfer. nih.govscirp.org |

| Chemical Softness | S | 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. nih.govscirp.org |

| Electrophilicity Index | ω | μ² / (2η) | Measures the propensity to accept electrons. nih.gov |

| Chemical Potential | μ | -(I + A) / 2 | The escaping tendency of electrons from an equilibrium system. nih.gov |

Studies on various substituted quinolines demonstrate how these descriptors are applied. For instance, investigations into 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol used DFT to calculate these parameters to predict reactivity in different media. nih.gov Similarly, research on other quinoline derivatives has employed these descriptors to understand properties like corrosion inhibition, where the ability to donate or accept electrons at a metal surface is crucial. tandfonline.com The distribution of electron density, often visualized using a Molecular Electrostatic Potential (MEP) map, identifies nucleophilic (electron-rich) and electrophilic (electron-poor) sites, offering further insight into molecular interactions. researchgate.netbohrium.com

In Silico ADMET Predictions (excluding clinical interpretation)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction involves the use of computational models to forecast the pharmacokinetic and toxicological properties of a compound. These predictions are vital in early-stage research to identify candidates with favorable drug-like properties and to flag potential liabilities, thereby streamlining the development process. For quinoline derivatives, various online tools and software packages like SwissADME, pkCSM, and Molinspiration are commonly used. iscientific.orgnih.gov

These platforms model a compound's behavior based on its structure, comparing it to databases of known molecules. Predictions for quinoline derivatives often include assessments of gastrointestinal (GI) absorption, bioavailability, and potential toxicity risks like mutagenicity (AMES test). iscientific.orgmdpi.com For example, studies on N-substituted quinoline hydrazone derivatives used in silico tools to predict their gastrointestinal absorption and oral bioavailability. iscientific.org Similarly, research on other quinoline hybrids has shown predictions of 100% human oral absorption for most tested compounds, indicating excellent potential bioavailability. mdpi.com These predictions help researchers prioritize which compounds to advance to more resource-intensive experimental testing.